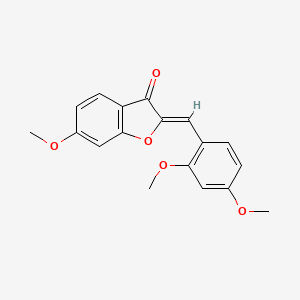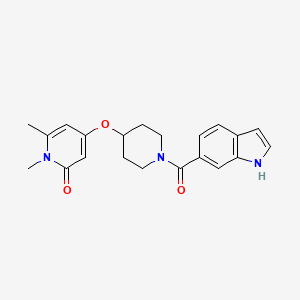
4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a small molecule inhibitor that targets a specific protein, making it a valuable tool in the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound is part of research efforts aimed at developing novel molecules with specific physical or biological properties. Studies like those conducted by Hong Li et al. highlight the synthesis of new derivatives with potential photochromic properties, indicating the compound's relevance in materials science for applications such as smart windows and photoresponsive materials.
Biological Activities and Applications
The research conducted on similar structures, such as indole derivatives and piperidine-containing compounds, reveals their significant biological activities. For instance, H. Khalid et al. explored the synthesis of 1,3,4-oxadiazole bearing compounds, demonstrating their potential as inhibitors for enzymes like butyrylcholinesterase, which could have implications for treating conditions like Alzheimer's disease.
Chemical Transformations and Reactivity
The reactivity of compounds containing the piperidine moiety and related structures has been a topic of interest for organic synthesis methodologies. Research by T. Borisova et al. demonstrates the cleavage and transformation of tetrahydropyridines, highlighting the compound's utility in synthetic chemistry for generating pyrroles and indoles, which are core structures in many pharmaceuticals.
Eigenschaften
IUPAC Name |
4-[1-(1H-indole-6-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-11-18(13-20(25)23(14)2)27-17-6-9-24(10-7-17)21(26)16-4-3-15-5-8-22-19(15)12-16/h3-5,8,11-13,17,22H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNAUSWWBXPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



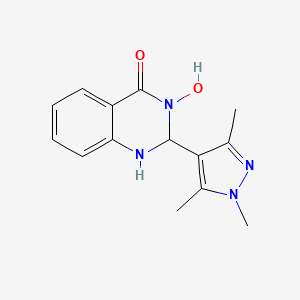
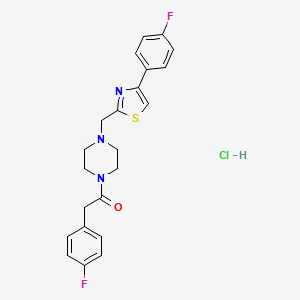
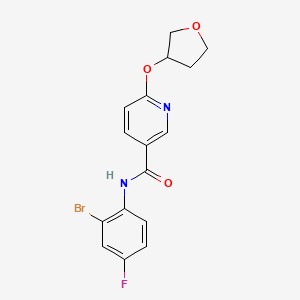
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2724749.png)
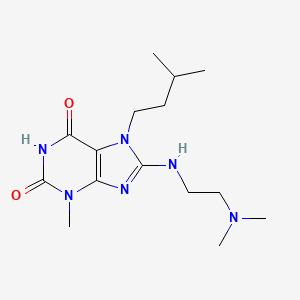
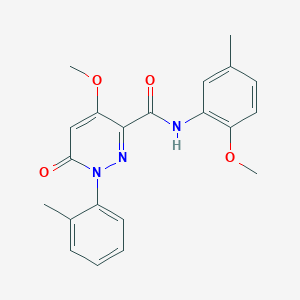

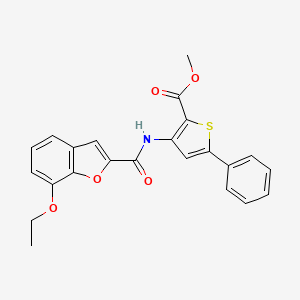
![8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2724756.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2724757.png)
![N-[2-Methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2724758.png)
